molecular formula C11H16O2 B14115994 Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)-

Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)-

Cat. No.: B14115994
M. Wt: 180.24 g/mol
InChI Key: FAFSGOKBSYIHAD-ULKQDVFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)- is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the field of chemical biology due to its strained-alkyne scaffold, which makes it highly reactive and suitable for various bioorthogonal reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)- typically involves the use of cyclooctadiene as a starting material. The process includes several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)- has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through its strained-alkyne scaffold, which makes it highly reactive. This reactivity allows it to participate in bioorthogonal reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC). The molecular targets and pathways involved include various biomolecules that can be selectively labeled or modified using this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)- is unique due to its specific structure and reactivity, which make it highly suitable for bioorthogonal reactions. Its stability and ease of functionalization further enhance its utility in various applications .

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

methyl (1R,8S)-bicyclo[6.1.0]non-4-ene-9-carboxylate

InChI

InChI=1S/C11H16O2/c1-13-11(12)10-8-6-4-2-3-5-7-9(8)10/h2-3,8-10H,4-7H2,1H3/t8-,9+,10?

InChI Key

FAFSGOKBSYIHAD-ULKQDVFKSA-N

Isomeric SMILES

COC(=O)C1[C@H]2[C@@H]1CCC=CCC2

Canonical SMILES

COC(=O)C1C2C1CCC=CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.